molecular formula C7H15ClFN B13585458 3-Ethyl-3-fluoropiperidinehydrochloride

3-Ethyl-3-fluoropiperidinehydrochloride

Cat. No.: B13585458
M. Wt: 167.65 g/mol
InChI Key: ANVWXSBUCZADNO-UHFFFAOYSA-N
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Description

3-ethyl-3-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C7H14FN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an ethyl and a fluorine substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-fluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of 3-ethyl-3-fluoropiperidine hydrochloride may involve large-scale fluorination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3-fluoropiperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

3-ethyl-3-fluoropiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. This can lead to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoropiperidine: A simpler analog without the ethyl substituent.

    3-ethylpiperidine: Lacks the fluorine atom.

    4-fluoropiperidine: Fluorine is positioned at the 4th carbon instead of the 3rd.

Uniqueness

3-ethyl-3-fluoropiperidine hydrochloride is unique due to the presence of both an ethyl and a fluorine substituent on the piperidine ring. This combination can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

3-ethyl-3-fluoropiperidine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c1-2-7(8)4-3-5-9-6-7;/h9H,2-6H2,1H3;1H

InChI Key

ANVWXSBUCZADNO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCNC1)F.Cl

Origin of Product

United States

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